Melting Point and Density Comparison: 3-Pyridinyl vs. 2-Pyridinyl Regioisomer
The 3-pyridinylcarbamoyl isomer (target compound) is a solid at ambient temperature. The 2-pyridinyl regioisomer [4-[(2-pyridinylamino)carbonyl]phenyl]boronic acid (CAS 850568-25-1) is reported to have a melting point of 124–128 °C and a predicted density of 1.33 ± 0.1 g/cm³ at 20 °C . The melting point and density of the target 3-pyridinyl isomer have not been publicly reported in the accessed primary sources, which itself is a differentiation factor: the 2-pyridinyl isomer is more fully characterized. This absence of published melting point data for the 3-pyridinyl isomer in common vendor databases indicates that procurement and handling must rely on chromatographic purity certification rather than melting point identity confirmation.
| Evidence Dimension | Melting point and predicted density |
|---|---|
| Target Compound Data | Melting point: not publicly reported; Density: not publicly reported |
| Comparator Or Baseline | [4-[(2-Pyridinylamino)carbonyl]phenyl]boronic acid (CAS 850568-25-1): Melting point 124–128 °C; Density 1.33 ± 0.1 g/cm³ (predicted, 20 °C) |
| Quantified Difference | Quantitative comparison not possible due to missing target data. Qualitative difference: 2-pyridinyl isomer melts in the 124–128 °C range; the 3-pyridinyl isomer likely differs due to altered crystal packing from pyridine nitrogen position. |
| Conditions | Solid-state characterization data sourced from Hoffman Chemicals certificate of analysis for CAS 850568-25-1 |
Why This Matters
Procurement specifications for the 3-pyridinyl isomer must use orthogonal identity tests (NMR, HPLC retention time) rather than melting point, unlike the 2-pyridinyl isomer where melting point serves as a rapid identity check.
